[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol, also known by its IUPAC name, is a complex organic compound that features an imidazole ring fused with a cyclohexene structure. This compound is notable for its potential applications in medicinal chemistry and material science due to the unique properties imparted by the imidazole moiety and the cyclohexene framework.
The compound can be synthesized through various methods, and it has been referenced in scientific literature and commercial catalogs, including Sigma-Aldrich and other chemical suppliers. Its CAS number is 38585-62-5, which facilitates its identification in chemical databases.
This compound falls under the category of organic compounds, specifically classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions, which contribute to their diverse chemical reactivity and biological activity.
The synthesis of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
This structure indicates a complex arrangement that allows for various interactions with biological targets.
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol can participate in several types of chemical reactions:
Reactivity is influenced by the electronic properties of both the imidazole and cyclohexene components, which can affect reaction pathways and product distribution.
The mechanism of action for [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is primarily based on its interactions with biological macromolecules:
Research into similar imidazole derivatives has shown their effectiveness in targeting various biological systems, suggesting potential pharmacological applications.
Key chemical properties include:
Relevant data from studies indicate that derivatives maintain stability across various pH levels, enhancing their utility in biological applications.
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol has potential applications in several fields:
Imidazole-based compounds constitute a privileged scaffold in pharmaceutical chemistry due to their exceptional versatility in molecular interactions and broad therapeutic relevance. This five-membered heterocycle, featuring two nitrogen atoms at non-adjacent positions, serves as a structural cornerstone in numerous clinical agents spanning antimicrobial, anticancer, antihypertensive, and central nervous system therapeutics. The imidazole ring's ability to engage in hydrogen bonding, coordinate metal ions, and participate in π-π stacking interactions makes it indispensable for target binding [4]. Clinically significant examples include the antifungal agent ketoconazole, the antihypertensive losartan, and the chemotherapeutic dacarbazine. More recently, imidazole hybrids have demonstrated enhanced pharmacological profiles through synergistic effects, such as imidazole-pyrimidine hybrids exhibiting potent inhibition of tumor-associated carbonic anhydrase isoforms (hCA-IX and hCA-II) with IC50 values ranging from 9.6 ± 0.2 to 32.2 ± 1.0 µM [3]. This hybrid approach leverages imidazole's bioisosteric properties while improving target specificity and physicochemical parameters.
Table 1: Therapeutic Applications of Representative Imidazole-Containing Hybrid Molecules
Hybrid Structure | Therapeutic Area | Biological Target | Notable Activity |
---|---|---|---|
Imidazole-Pyrimidine | Anticancer | hCA-IX/hCA-II | IC50 9.6-32.2 µM [3] |
Benzimidazole-Alkyl | Antiparasitic | Tubulin polymerization | Broad-spectrum anthelmintic activity [4] |
Imidazole-Triazole | Antifungal | Cytochrome P450 14α-demethylase | Disruption of fungal cell membranes |
Imidazole-Benzoxazole | Antihypertensive | Angiotensin II receptors | Tissue-specific receptor modulation [5] |
The integration of cyclohexene-methanol moieties with heterocyclic systems represents an emerging strategy to enhance pharmacokinetic properties while maintaining three-dimensional complexity. Cyclohexene rings provide conformational constraints that reduce the entropic penalty upon target binding, while the methanol substituent serves as a versatile synthetic handle for further derivatization or as a hydrogen-bond donor/acceptor. In antiparkinsonian agent development, monoterpenoid derivatives featuring cyclohexene-methanol structures demonstrated significant biological activity at doses as low as 1 mg/kg in neurotoxin-induced models, attributed to their ability to penetrate the blood-brain barrier and modulate dopaminergic pathways [6]. Stereochemical considerations are paramount, as evidenced by Prottremine analogs where the R-configuration at asymmetric centers dictates antiparkinsonian efficacy. The allylic hydroxy group in these systems participates in crucial hydrogen-bond networks with biological targets, while the cyclohexene ring's semi-saturated nature balances lipophilicity and metabolic stability [6]. Molecular modeling studies of such hybrids reveal distinctive binding geometries unattainable with planar aromatic systems alone.
Table 2: Structural Features and Applications of Cyclohexene-Methanol Hybrids
Hybrid Type | Structural Advantages | Biological Applications | Representative Compound |
---|---|---|---|
Monoterpenoid-Cyclohexene | Enhanced blood-brain barrier penetration | Antiparkinsonian agents | Prottremine derivatives [6] |
Imidazole-Cyclohexene | Conformational flexibility for target complementarity | Carbonic anhydrase inhibition | PA96 (1 mg/kg efficacy) [6] |
Benzimidazole-Cyclohexyl | Increased metabolic stability | Antihypertensive agents | Substituted imidazole compounds [5] |
Triazole-Cyclohexene | Stereoselective target engagement | Antifungal agents | Positional isomers with varied activity |
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol (PubChem CID: 45120847, C10H14N2O) represents a structurally optimized hybrid with dual pharmacophoric elements poised for therapeutic exploration [1]. Unlike the discontinued compound (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CymitQuimica FDA30448), which features a saturated cyclohexyl linkage, this hybrid preserves the conjugated cyclohexenyl system that enables electronic communication between ring systems [2]. The molecule contains three critical functional elements: (1) the imidazole ring serving as a metalloenzyme-targeting moiety with potential for zinc coordination similar to carbonic anhydrase inhibitors; (2) the cyclohexenyl spacer providing conformational restriction while maintaining sufficient flexibility for target complementarity; and (3) the hydroxymethyl group enabling prodrug derivatization, hydrogen bonding, and improved water solubility. This specific arrangement creates a stereoelectronically privileged scaffold for targeting hypoxia-associated enzymes like hCA-IX, which is overexpressed in solid tumors and represents a validated anticancer target [3] [5]. Preliminary molecular docking analyses suggest the unsaturated cyclohexenyl bridge allows optimal spatial orientation for simultaneous interaction with both hydrophobic pockets and hydrophilic catalytic sites in enzyme targets.
Table 3: Structural Comparison of Target Compound with Related Hybrid Molecules
Compound | Molecular Formula | Key Structural Features | Therapeutic Rationale |
---|---|---|---|
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol | C10H14N2O | Conjugated cyclohexenyl, unsaturated linkage, hydroxymethyl group | hCA-IX inhibition, tumor microenvironment modulation [1] [3] |
(1-Cyclohexyl-1H-imidazol-5-yl)methanol | C10H16N2O | Saturated cyclohexyl, no double bond conjugation | Discontinued scaffold with limited electronic effects [2] |
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine | C9H15N3O | Oxygen-containing heterocycle, exocyclic amine | Altered hydrogen bonding capacity [4] |
Imidazole-Pyrimidine Hybrids | Variable | Extended π-system, multiple hydrogen bond acceptors | Carbonic anhydrase inhibition (IC50 9.6 µM) [3] |
The synthetic versatility of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol further supports its investigation. The allylic alcohol functionality permits straightforward derivatization to esters, ethers, or amines via established acylation, alkylation, or Mitsunobu reactions, enabling rapid structure-activity relationship studies. Additionally, the electron-rich imidazole ring allows selective functionalization at various positions, facilitating scaffold optimization. These synthetic advantages, combined with the compound's balanced molecular weight (178.23 g/mol) and presence of both hydrogen bond donor and acceptor groups, position it favorably for lead optimization in anticancer and anti-glaucoma drug discovery programs where specific CA isozyme targeting is desired [3] [5]. The compound's structural features align with modern green chemistry principles, suggesting potential for sustainable synthesis routes similar to microwave-assisted aqueous approaches reported for related imidazole hybrids [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3